

In vivo Administration of Probenecid in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Etebenecid

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Introduction

Probenecid is a well-established uricosuric agent used clinically for the treatment of gout.[1][2] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[3][4][5] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion.[1][3] In preclinical research using mouse models, Probenecid is frequently employed to modulate the pharmacokinetics of other drugs by preventing their renal clearance.[1][3] Beyond its effects on renal transporters, Probenecid is also recognized as a potent inhibitor of pannexin-1 (Panx1) channels, which are involved in inflammation and ATP release.[1][6][7] This has led to its investigation in models of various central nervous system disorders, where it has shown neuroprotective and anti-inflammatory properties.[6][8][9]

These application notes provide a detailed guide for researchers on the in vivo administration of Probenecid in mouse models, covering dosing, administration protocols, and summarizing its reported effects.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to Probenecid administration in mice, compiled from various studies.

Table 1: Probenecid Dosing and Administration in Mouse Models

Parameter	Details	References
Administration Routes	Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.)	[10] [11] [12]
Common Dosage Range	50 - 250 mg/kg	[9] [11]
Vehicle	Saline, Phosphate-Buffered Saline (PBS), 1% Methylcellulose, 5% Sucrose in water	[12] [13]
Frequency	Single dose or repeated daily administrations	[11] [12]

Table 2: Reported In Vivo Effects of Probenecid in Mouse Models

Application	Mouse Model	Dosage and Route	Key Findings	References
Neuroprotection	MPTP/probenecid model of Parkinson's Disease	Varies	Induces key features of Parkinson's disease for study.	[14]
Huntington's Disease (N171-82Q transgenic)	Not specified	Improved survival by 35% and ameliorated motor activity.	[8] [15]	
Alzheimer's Disease (APP/PS1 transgenic)	100 μ M (in hippocampal slices)	Reduced excitatory synaptic defects.	[16]	
Stroke (transient focal cerebral ischemia)	Not specified	Reduced infarct size and cerebral water content.	[6]	
Anti-inflammatory	Multiple Sclerosis (EAE model)	250 mg/kg i.p. daily	Arrested the progression of clinical symptoms.	[11]
Subarachnoid Hemorrhage	Not specified	Attenuated brain edema and improved neurological function.	[17] [18]	
Cardioprotection	Peripartum Cardiomyopathy (Hsp20-S10F mutant)	~108 mg/kg/day in drinking water	Increased survival and decreased cardiac hypertrophy.	[13] [19]

Pharmacokinetic Modulation	Tuberculosis (DHP-I KO model)	200 mg/kg oral	Used to precede antibiotic administration.	[12]
Nephroprotection	Aristolochic Acid Nephropathy	Not specified	Prevented acute tubular necrosis.	[20]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Probenecid

This is a common and effective route for systemic administration of Probenecid in mice.

Materials:

- Probenecid
- Vehicle (e.g., sterile 0.9% saline, PBS)
- 1N NaOH and 1M Tris (if preparing from powder for pH adjustment)
- Sterile syringes (1 mL) and needles (25-27 G)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- 70% ethanol or other disinfectant
- Gauze or cotton swabs[\[24\]](#)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the required dose.
 - Properly restrain the mouse to ensure safety for both the animal and the handler.[\[22\]](#)[\[24\]](#)
The "three fingers" restraint method is often recommended.[\[24\]](#)
- Solution Preparation (Example for 250 mg/kg dose):

- A stock solution can be prepared by dissolving Probenecid powder. For example, a solution of 375 mg Probenecid in 15 mL total volume can be made using 1.5 mL of 1N NaOH, 1.5 mL of 1M Tris, and 12 mL of 0.9% NaCl, with the pH adjusted to 7.3 with 2N HCl.[11]
- The final volume to be injected should be calculated based on the mouse's weight and the desired dose. The maximum recommended volume for an i.p. injection in a mouse is typically 10 ml/kg.[21][23]
- Warm the solution to room or body temperature to prevent discomfort and a drop in the animal's body temperature.[21][24]
- Injection Technique:
 - Position the mouse with its head tilted slightly downwards to allow the abdominal organs to move cranially.[22][24]
 - Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[23][24]
 - Disinfect the injection site with 70% ethanol.[24]
 - Insert the needle, bevel up, at a 30-45° angle.[21][24]
 - Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[22]
 - Inject the solution slowly and steadily.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions.[24]

Protocol 2: Oral Administration of Probenecid

Oral gavage is another method for Probenecid administration, often used in pharmacokinetic studies.

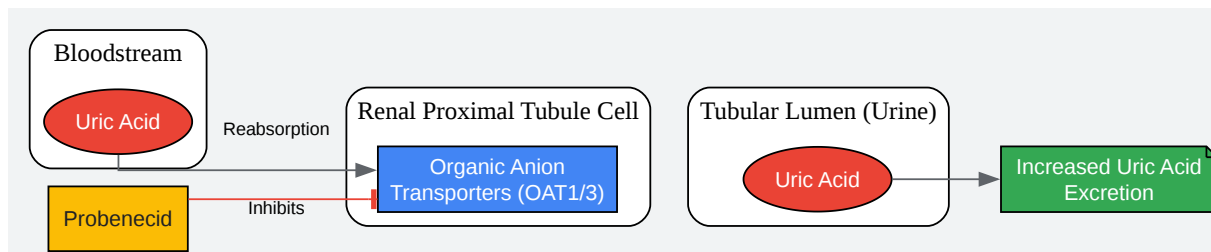
Materials:

- Probenecid
- Vehicle (e.g., 1% methylcellulose)[[12](#)]
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes

Procedure:

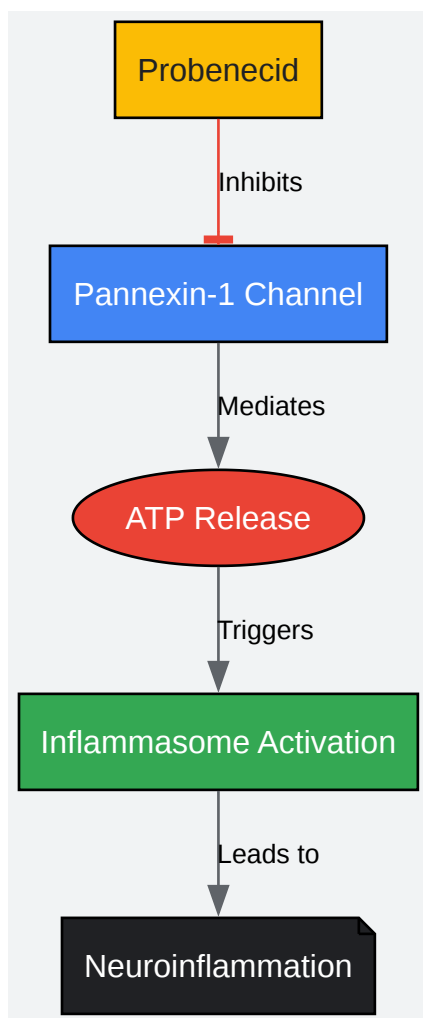
- Animal Preparation:
 - Weigh the mouse for accurate dose calculation.
 - Properly restrain the mouse.
- Solution Preparation:
 - Suspend Probenecid in the vehicle at the desired concentration. For example, for a 200 mg/kg dose, a suspension can be prepared in 1% methylcellulose.[[12](#)]
- Gavage Technique:
 - Gently hold the mouse and introduce the gavage needle into the side of the mouth, advancing it along the esophagus into the stomach.
 - Administer the suspension slowly.
 - Carefully remove the gavage needle.
 - Return the mouse to its cage and monitor for any signs of distress.

Diagrams



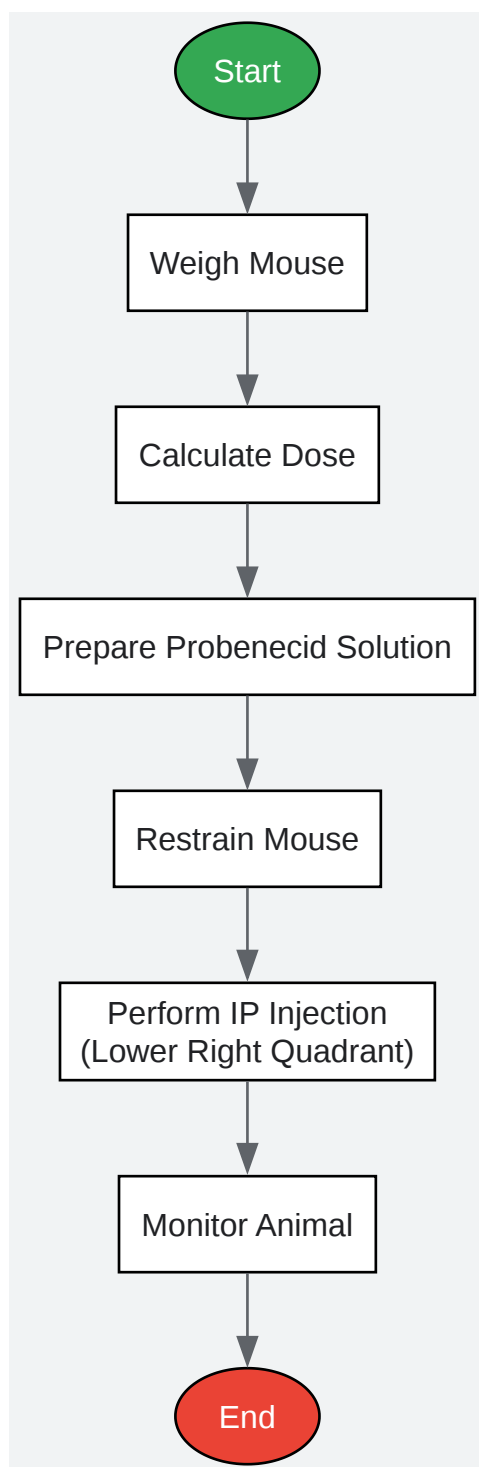
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Caption: Probenecid's mechanism of action in the kidney.



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Caption: Probenecid's role in inhibiting Pannexin-1 and inflammation.



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Caption: Workflow for intraperitoneal injection of Probenecid in mice.

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